methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate
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Overview
Description
Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 284.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-b]pyridazine ring. Subsequent functionalization introduces the methoxybenzoate group to the core structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential biological activities, including antitumor properties. It has been studied for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its derivatives may be developed into drugs for treating various diseases, including cancer and inflammatory conditions.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit enzymes such as c-Met and Pim-1, which are involved in cell growth and survival. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Other triazolo[4,3-b]pyridazine derivatives
Uniqueness: Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate stands out due to its specific structural features and biological activities. Its unique combination of functional groups and molecular framework allows it to interact with biological targets in ways that are distinct from other similar compounds.
Properties
CAS No. |
352661-22-4 |
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Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
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